C27H24BrN3O7
Description
C27H24BrN3O7 is a brominated aromatic heterocyclic compound characterized by a complex molecular architecture. The bromine substituent likely enhances its reactivity and binding affinity in biological systems compared to non-halogenated analogs .
Properties
Molecular Formula |
C27H24BrN3O7 |
|---|---|
Molecular Weight |
582.4 g/mol |
IUPAC Name |
3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-ethylphenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C27H24BrN3O7/c1-3-15-8-10-17(11-9-15)29-26(33)22-23(16-12-20(28)24(32)21(13-16)37-4-2)30(38-25(22)27(29)34)18-6-5-7-19(14-18)31(35)36/h5-14,22-23,25,32H,3-4H2,1-2H3 |
InChI Key |
PWBCNOWNLUBNBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=C(C(=C5)Br)O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS,6aR)-3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-ethylphenyl)-2-(3-nitrophenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrrolo[3,4-d][1,2]oxazole Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The bromine, ethoxy, hydroxy, and nitro groups are introduced through various substitution reactions. Common reagents include bromine for bromination, ethyl alcohol for ethoxylation, and nitric acid for nitration.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, the compound’s derivatives are studied for their potential biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, the compound and its derivatives are investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The presence of multiple functional groups allows it to form specific interactions with these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize C27H24BrN3O7, two structurally related compounds are analyzed below:
Compound A : CAS 239097-74-6 (C7H6N2O)
- Molecular Weight : 134.14 g/mol (vs. 582.41 g/mol for C27H24BrN3O7).
- Key Properties : High polarity, BBB permeability, and CYP1A2 inhibition. Solubility: 1.55 mg/mL in aqueous solutions .
- Structural Differences : Lacks bromine and aromatic bulk, resulting in lower molecular weight and reduced steric hindrance.
Compound B : CAS 65685-55-4 (exact structure unspecified)
- Reported Similarity : Structural similarity score of 0.97 to C27H24BrN3O7 .
- Functional Contrast : Likely differs in halogenation (e.g., chlorine instead of bromine) or substituent positioning, altering electronic properties and biological activity.
Comparative Data Table
| Property | C27H24BrN3O7 | Compound A (C7H6N2O) | Compound B (CAS 65685-55-4) |
|---|---|---|---|
| Molecular Weight | 582.41 g/mol | 134.14 g/mol | ~500–600 g/mol (estimated) |
| Halogen Presence | Bromine | None | Likely chlorine/other |
| Solubility | Low (estimated due to high MW) | 1.55 mg/mL | Moderate (estimated) |
| Bioactivity | Unreported | CYP1A2 inhibition | Unreported |
| Synthetic Complexity | High (multiple aromatic rings) | Moderate (single heterocycle) | High |
Functional and Thermodynamic Comparisons
Reactivity and Stability
- Bromine vs. Chlorine : Bromine’s larger atomic radius in C27H24BrN3O7 may enhance electrophilic substitution rates compared to chlorine-containing analogs but reduce thermal stability .
- Heat of Reaction : The high molecular weight of C27H24BrN3O7 implies greater energy requirements for synthesis or degradation compared to lighter compounds like C7H6N2O .
Solubility and Bioavailability
- C27H24BrN3O7’s low solubility (inferred from its size) limits its bioavailability, whereas Compound A’s smaller structure and polar groups enable higher aqueous solubility (1.55 mg/mL) .
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